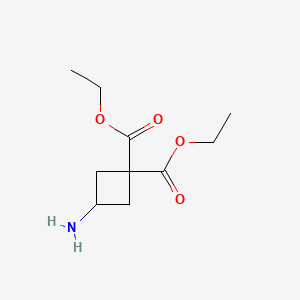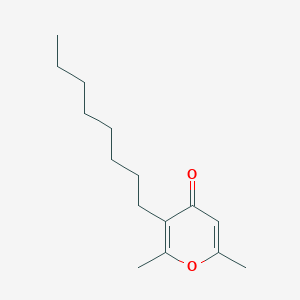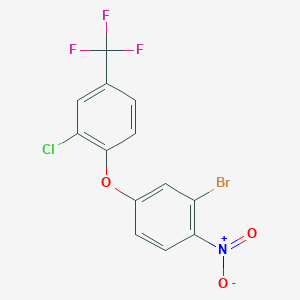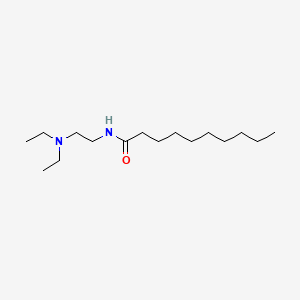![molecular formula C5H9ClO B14330084 2-[(1-Chloroethenyl)oxy]propane CAS No. 110129-47-0](/img/structure/B14330084.png)
2-[(1-Chloroethenyl)oxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Chloroethenyl)oxy]propane is an organic compound with the molecular formula C5H9ClO. It contains a chlorine atom, an ether linkage, and a double bond, making it a versatile compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloroethenyl)oxy]propane can be achieved through various methods. One common route involves the reaction of 1-chloroethene with propanol in the presence of a base, such as sodium hydroxide, to form the desired ether linkage . The reaction typically occurs under mild conditions, with temperatures ranging from 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as metal oxides, can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Chloroethenyl)oxy]propane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond to a single bond using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Saturated ethers.
Substitution: Alcohols and other substituted ethers.
Wissenschaftliche Forschungsanwendungen
2-[(1-Chloroethenyl)oxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-[(1-Chloroethenyl)oxy]propane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-propene: Similar in structure but lacks the ether linkage.
2-Chloro-1-propene: Similar but with the chlorine atom on a different carbon.
Vinyl chloride: Contains a chlorine atom and a double bond but lacks the ether linkage.
Uniqueness
2-[(1-Chloroethenyl)oxy]propane is unique due to its combination of a chlorine atom, an ether linkage, and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
110129-47-0 |
|---|---|
Molekularformel |
C5H9ClO |
Molekulargewicht |
120.58 g/mol |
IUPAC-Name |
2-(1-chloroethenoxy)propane |
InChI |
InChI=1S/C5H9ClO/c1-4(2)7-5(3)6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
QLLOPYNOLJIIBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
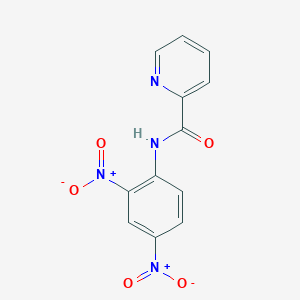
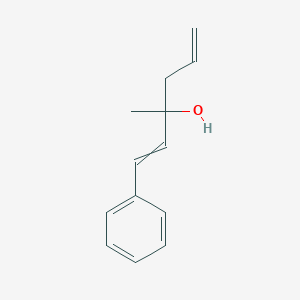
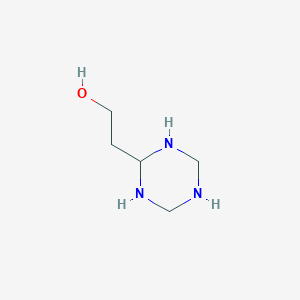
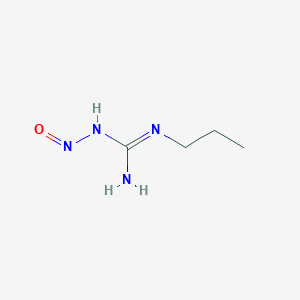
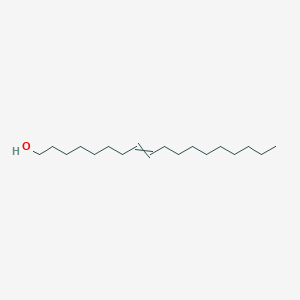
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
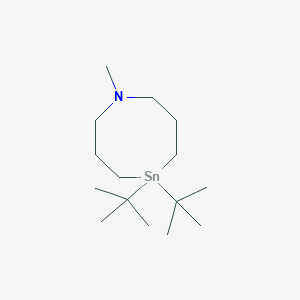
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
